Methyl 2-amino-4-fluorobenzoate
Description
Significance of Methyl 2-amino-4-fluorobenzoate (B8507550) in Advanced Organic Synthesis
In the realm of advanced organic synthesis, Methyl 2-amino-4-fluorobenzoate serves as a crucial precursor for the construction of various heterocyclic compounds. The amino and ester functionalities provide reactive sites for cyclization reactions, while the fluorine atom can influence the electronic properties and reactivity of the molecule. This trifunctional nature allows for its participation in a variety of synthetic strategies, including condensation reactions and multicomponent reactions, to yield complex scaffolds.
One of the prominent applications of this compound is in the synthesis of quinazolines and their derivatives. Quinazolines are a class of bicyclic heterocyclic compounds that form the core structure of numerous biologically active molecules. The reaction of this compound with various reagents can lead to the formation of the quinazoline (B50416) ring system, which can be further functionalized to generate a library of compounds for screening in drug discovery programs. researchgate.netnih.govorganic-chemistry.orgnih.gov
The general approach for the synthesis of quinazolinones from 2-aminobenzoic acid derivatives often involves an initial reaction with an acid anhydride (B1165640), followed by condensation with a nitrogen-containing nucleophile. researchgate.net While specific examples detailing the use of this compound are not extensively documented in readily available literature, its structural similarity to other 2-aminobenzoic acids suggests its utility in similar synthetic pathways.
| Reactant 1 | Reactant 2 | Product Class | Significance of Product Class |
| This compound | Formamide | Fluoro-substituted Quinazolinones | Core structure in various bioactive compounds. |
| This compound | Isocyanates | 1,3-disubstituted Quinazolin-2,4(1H,3H)-diones | Precursors for further chemical elaboration. researchgate.net |
| This compound | Isothiocyanates | Fluoro-substituted 2-mercapto-3-substituted quinazolin-4(3H)-ones | Important intermediates in organic synthesis. researchgate.net |
Furthermore, the amino group of this compound can react with various electrophiles, enabling the introduction of diverse side chains and the construction of more complex molecular frameworks. Its application in multicomponent reactions, where three or more reactants combine in a single step, is a testament to its versatility, allowing for the rapid generation of molecular diversity. nih.gov
Strategic Importance of this compound in Medicinal Chemistry and Drug Discovery
The strategic importance of this compound in medicinal chemistry stems from its role as a scaffold for the synthesis of potentially therapeutic agents. The incorporation of fluorine into drug molecules is a well-established strategy to enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The fluorine atom in this compound can thus impart desirable characteristics to the final drug candidates.
This compound is a valuable starting material for the synthesis of various heterocyclic systems that are known to possess a wide range of biological activities. For instance, benzothiazoles, which can be synthesized from precursors like this compound, are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties. eurjchem.com The synthesis of co-crystals of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid highlights the interest in fluorinated benzothiazole (B30560) structures in medicinal chemistry. eurjchem.com
While direct studies on the biological activity of compounds derived solely from this compound are limited in publicly accessible databases, the established bioactivity of related fluorinated aminobenzoate derivatives underscores its potential. For example, derivatives of its isomers have been investigated as inhibitors of various enzymes and as potential imaging agents.
The following table illustrates the potential of this compound as a precursor for classes of compounds with known or potential biological activities, based on the reactivity of its functional groups and the known bioactivities of related structures.
| Precursor | Potential Reaction Type | Resulting Scaffold | Potential Biological Relevance |
| This compound | Cyclization with sulfur-containing reagents | Fluorinated Benzothiazoles | Anti-inflammatory, Antimicrobial, Anticancer activities. |
| This compound | Condensation with appropriate precursors | Fluorinated Quinolines | Diverse pharmacological activities. |
| This compound | Pictet-Spengler reaction with aldehydes/ketones | Fluorinated Tetrahydroquinolines | Core of various alkaloids and bioactive compounds. wikipedia.org |
The ability to generate a diverse range of fluorinated heterocyclic compounds from a single, readily available starting material like this compound makes it a highly valuable tool for medicinal chemists in the quest for new and effective drugs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFRSTYHLYPSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555517 | |
| Record name | Methyl 2-amino-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-81-2 | |
| Record name | Methyl 2-amino-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-4-fluorobenzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies and Chemical Transformations of Methyl 2 Amino 4 Fluorobenzoate
Direct and Indirect Synthesis Routes to Methyl 2-amino-4-fluorobenzoate (B8507550)
The construction of the target molecule involves the careful assembly of a benzene (B151609) ring substituted with amino, fluoro, and methyl ester functionalities at positions 1, 2, and 4, respectively. The order and method of introduction of these groups define the synthetic route.
A primary and direct route to Methyl 2-amino-4-fluorobenzoate is the esterification of its corresponding carboxylic acid, 2-Amino-4-fluorobenzoic acid. This reaction is typically performed by reacting the acid with methanol in the presence of an acid catalyst. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the methanol.
Commonly used methods for the esterification of aminobenzoic acids include:
Fischer-Speier Esterification: This classic method involves refluxing the carboxylic acid in an excess of the alcohol (methanol) with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) orgsyn.org. The reaction is driven to completion by using a large excess of methanol or by removing the water formed during the reaction.
Thionyl Chloride (SOCl₂) Method: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride. The resulting 2-amino-4-fluorobenzoyl chloride is then reacted with methanol to form the ester. This method is highly efficient but requires careful handling of the corrosive and moisture-sensitive thionyl chloride.
Use of Other Esterifying Agents: Reagents like dimethyl sulfate or methyl iodide can also be used, typically in the presence of a base to deprotonate the carboxylic acid, although these are less common for simple methyl ester formation due to their high toxicity.
The selection of the esterification method depends on the scale of the reaction, the desired purity, and the compatibility with other functional groups in the molecule. For 2-Amino-4-fluorobenzoic acid, the Fischer-Speier method is often preferred for its simplicity and cost-effectiveness.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Methanol, H₂SO₄ or HCl | Reflux | Simple, inexpensive | Reversible, requires excess alcohol |
| Acyl Chloride | SOCl₂, then Methanol | Two steps, often at low to room temp. | High yield, irreversible | Uses hazardous reagents |
Indirect routes often involve introducing the amino group at a later stage of the synthesis. Regioselective amination of a pre-functionalized fluorobenzoate system is a powerful strategy. This typically starts from a precursor like Methyl 2-halo-4-fluorobenzoate (where halo = Cl, Br).
Key regioselective amination reactions include:
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. It involves reacting an aryl halide (e.g., Methyl 2-bromo-4-fluorobenzoate) with an amine source (like ammonia or an ammonia equivalent) in the presence of a palladium catalyst and a suitable ligand.
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to couple an aryl halide with an amine. Modern variations of this reaction utilize copper(I) catalysts, often with ligands, allowing for milder reaction conditions and broader substrate scope. organic-chemistry.orgsemanticscholar.orgnih.gov Studies on the copper-catalyzed amination of 2-bromobenzoic acids have shown high yields (up to 99%) and excellent regioselectivity, avoiding the need for protecting the carboxylic acid group. organic-chemistry.orgsemanticscholar.orgnih.gov
Nucleophilic Aromatic Substitution (SNAAr): If the ring is sufficiently activated by electron-withdrawing groups, direct displacement of a halide or a nitro group by an amine nucleophile can occur. For a precursor like Methyl 4-fluoro-2-nitrobenzoate, the nitro group can be reduced to an amino group in a separate step. A patented method describes the nitration of a 4-fluorohalogenobenzoic acid followed by catalytic reduction to produce 2-amino-4-fluorobenzoic acid, which can then be esterified. google.com
| Reaction | Catalyst/Reagent | Precursor Example | Key Features |
| Buchwald-Hartwig | Palladium complex (e.g., Pd₂(dba)₃) + Ligand | Methyl 2-bromo-4-fluorobenzoate | High functional group tolerance, versatile |
| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) + Ligand | Methyl 2-bromo-4-fluorobenzoate | Cost-effective catalyst, high yields reported organic-chemistry.orgnih.gov |
| Nitration/Reduction | HNO₃/H₂SO₄, then H₂/Pd-C | 4-Fluorobenzoic acid | Utilizes readily available starting materials |
Another synthetic approach involves introducing the fluorine atom onto an existing 2-aminobenzoate framework. This is particularly useful in radiochemistry for preparing ¹⁸F-labeled compounds. arkat-usa.org
Balz-Schiemann Reaction: This classical method involves the thermal decomposition of a diazonium fluoroborate salt. Starting from Methyl 2-amino-4-bromobenzoate, the amino group could be diazotized with sodium nitrite in the presence of fluoroboric acid (HBF₄). The resulting diazonium salt is then heated to replace the diazonium group with fluorine.
Nucleophilic Fluorination: Modern methods allow for the direct nucleophilic substitution of other halogens or leaving groups with a fluoride source (e.g., CsF, KF). This is often challenging on electron-rich aromatic rings unless a suitable precursor is used. Recent research has demonstrated the synthesis of 2-fluorobenzoic acids through the nucleophilic fluorination of 1-arylbenziodoxolones, which serve as highly reactive precursors. arkat-usa.org This method provides an efficient route to fluorinated aromatics under relatively mild conditions.
Catalytic Approaches in the Synthesis of this compound and its Intermediates
Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and environmentally benign routes to complex molecules. Both homogeneous and heterogeneous catalysts are employed in the various steps leading to this compound.
Homogeneous catalysts, which operate in the same phase as the reactants, are instrumental in C-N bond formation reactions.
Palladium Catalysis: As mentioned in the Buchwald-Hartwig amination, palladium complexes with specialized phosphine ligands are highly effective for coupling aryl halides with amines. These catalysts operate through a well-understood oxidative addition/reductive elimination cycle.
Copper Catalysis: Copper(I) and Copper(II) salts are widely used in Ullmann-type couplings for C-N bond formation. nih.gov These reactions are often more economical than palladium-catalyzed methods and are highly effective for aminating halobenzoic acids. organic-chemistry.orgnih.govresearchgate.net The reactions are regioselective and can tolerate a wide range of functional groups. nih.gov
Manganese Catalysis: Emerging research has shown that earth-abundant and less toxic metals like manganese can catalyze C-N bond formation through "borrowing hydrogen" or "hydrogen auto-transfer" mechanisms, offering a greener alternative to noble metal catalysts. beilstein-journals.org
Iridium Catalysis: Directed C-H activation using iridium catalysts provides a novel strategy for late-stage amination. nih.gov A carboxylate group can direct the catalyst to activate an ortho C-H bond, allowing for the direct introduction of an amino group without a pre-installed leaving group. This method is highly regioselective and tolerant of various functional groups. nih.gov
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of separation, recovery, and reusability. They are particularly prominent in esterification reactions.
Solid acid catalysts are a green alternative to homogeneous mineral acids like H₂SO₄, as they are non-corrosive, environmentally friendly, and easily separated from the reaction mixture. mdpi.com A variety of solid acid catalysts have been developed and proven effective for esterification.
| Catalyst Type | Examples | Key Characteristics |
| Sulfonated Resins | Amberlyst-15, Smopex-101 | Polymer-supported sulfonic acids; effective at moderate temperatures but can degrade above 120°C. mdpi.comabo.fi |
| Zeolites | H-ZSM-5, H-beta | Microporous aluminosilicates with strong acid sites; shape selectivity can be a factor, and small pore sizes may limit use with bulky molecules. mdpi.com |
| Sulfonated Carbons | Sulfonated petroleum coke | Inexpensive carbonaceous materials functionalized with -SO₃H groups; show good catalytic activity for esterification. researchgate.net |
| Magnetic Catalysts | Fe₃O₄@SiO₂-PILs | Magnetic nanoparticles coated with acidic poly(ionic liquid)s; offer excellent catalytic activity and can be easily recovered using an external magnetic field. nih.govrsc.org Conversion rates of up to 94% have been reported in the esterification of palmitic acid. rsc.org |
| Metal-Alginate Beads | Ferric-alginate beads | Biopolymer-based catalysts that are non-toxic and reusable; have shown high conversion rates (98%) in the esterification of fatty acids. epa.gov |
The choice of a heterogeneous catalyst for the esterification of 2-Amino-4-fluorobenzoic acid would depend on factors like reaction temperature, solvent, and desired reaction time. The high activity and excellent reusability of modern catalysts like magnetic nanoparticles and biopolymer-based systems make them promising candidates for efficient and sustainable production. nih.govepa.gov
Transition Metal-Catalyzed Coupling Reactions for Aromatic Systems
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.comnih.gov While specific literature detailing the direct use of this compound in such reactions is limited, its structure—containing an aromatic ring with amino and ester functional groups—suggests its potential as a substrate in several key transformations. The reactivity would likely be exploited by first converting the amine to a more suitable coupling partner, such as a diazonium salt or a halide.
Aryl amines and their derivatives are common precursors for various coupling reactions. For instance, the amino group can be transformed into a diazonium salt, which can then participate in reactions like the Sandmeyer, Balz-Schiemann, or Meerwein arylation reactions. More contemporary methods, however, focus on the direct C-H functionalization or coupling reactions involving related halo-derivatives.
Key transition metal-catalyzed reactions applicable to aromatic systems like this compound include:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds. While the starting material already contains an amino group, this methodology could be relevant for further derivatization or in the synthesis of more complex analogs.
Suzuki-Miyaura Coupling: A versatile palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and an organic halide or triflate. mit.edu A derivative of this compound, such as a bromo- or iodo-substituted version, would be a prime candidate for this reaction to introduce new alkyl or aryl substituents.
Heck Reaction: This reaction couples an unsaturated halide (or triflate) with an alkene. Again, a halogenated derivative of the parent molecule would be required.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It offers a direct pathway to introduce alkynyl moieties onto the aromatic ring of a suitably functionalized this compound derivative.
The general catalytic cycle for these palladium-catalyzed reactions typically involves three main steps: oxidative addition, transmetalation (for couplings like Suzuki), and reductive elimination. nih.gov The choice of ligand, catalyst, and reaction conditions is crucial for achieving high yields and selectivity. mit.edu
| Coupling Reaction | Catalyst/Metal | Bond Formed | Potential Substrate Derivative |
|---|---|---|---|
| Suzuki-Miyaura | Palladium (Pd) | Aryl-Aryl, Aryl-Alkyl (C-C) | Halogenated this compound |
| Buchwald-Hartwig | Palladium (Pd) | Aryl-Nitrogen (C-N) | Halogenated this compound |
| Sonogashira | Palladium (Pd) / Copper (Cu) | Aryl-Alkynyl (C-C) | Halogenated this compound |
| Heck | Palladium (Pd) | Aryl-Vinyl (C-C) | Halogenated this compound |
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its parent acid can be evaluated through this lens.
While specific solvent-free syntheses for this compound are not widely reported, general trends in fine chemical production aim to minimize solvent use. This can be achieved through high-concentration reactions, the use of recyclable solvents, or by employing alternative energy sources like microwave irradiation or mechanochemistry to facilitate reactions in the absence of a traditional solvent. Continuous flow reactors also offer a greener alternative, often leading to improved reaction control, higher yields, and reduced waste streams. sci-hub.se
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of the parent compound, 2-amino-4-fluorobenzoic acid, provides a relevant case study. A documented synthetic route involves the nitration of a 4-fluorohalogenobenzoic acid, followed by catalytic reduction of the resulting nitro group. google.com
Synthetic Sequence for 2-amino-4-fluorobenzoic acid:
Nitration: 4-Fluoro-5-chlorobenzoic acid is nitrated to yield 4-fluoro-5-chloro-2-nitrobenzoic acid. This step typically uses a mixture of nitric and sulfuric acids, which generates significant acidic waste.
Reduction: The nitro group is then reduced to an amino group. Catalytic hydrogenation is a high-atom-economy method for this transformation, using hydrogen gas as the reductant and a catalyst (e.g., Palladium on carbon). The primary byproduct is water, making it an environmentally benign step compared to stoichiometric reducing agents like tin or iron in acidic media, which generate large amounts of metallic waste. google.com
The ester, this compound, is subsequently formed by esterification of the carboxylic acid, typically with methanol in the presence of an acid catalyst. This reaction has a high atom economy, with water as the only byproduct.
| Synthetic Step | Green Chemistry Aspect | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation (Nitro Reduction) | Atom Economy | High atom economy (byproduct is water). Catalyst is recyclable. | Requires specialized high-pressure equipment. |
| Esterification | Atom Economy | High atom economy (byproduct is water). | Often requires an excess of alcohol (methanol) as solvent/reactant. |
| Flow Chemistry | Waste Minimization | Improved safety, better heat and mass transfer, potential for reduced solvent use and waste. sci-hub.se | Higher initial equipment cost. |
Derivatization and Functional Group Interconversions of this compound
The two primary functional groups of this compound—the primary amino group and the methyl ester—are sites for a variety of chemical transformations.
The primary amino group is a versatile handle for derivatization. As with other aromatic amines, it can undergo a range of reactions.
Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base would yield Methyl 4-fluoro-2-(acetylamino)benzoate. This is a common strategy to protect the amino group or to introduce new functionalities. semanticscholar.org
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides, though over-alkylation to form secondary and tertiary amines is a common issue. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing N-alkylated products.
Diazotization: Treatment of the primary amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly reactive and can be converted into a wide array of functional groups, including -OH, -CN, -I, -Br, and -Cl, through Sandmeyer or related reactions. This pathway is fundamental for introducing a diverse range of substituents onto the aromatic ring.
The methyl ester group can be readily transformed, with hydrolysis being the most common reaction.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-fluorobenzoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification), typically using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide followed by acidic workup, is often preferred as it is generally irreversible and proceeds to completion. chemspider.com The rate of base-catalyzed hydrolysis of α-amino acid esters can be significantly faster than that of the free esters. nih.gov
The resulting carboxylic acid can then be used in further reactions, such as conversion to an acid chloride, amide formation, or other transformations characteristic of carboxylic acids.
| Functional Group | Reaction Type | Reagent(s) | Product Type |
|---|---|---|---|
| Primary Amino Group | Acylation | Acetyl Chloride, Base | Amide |
| Primary Amino Group | Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt |
| Methyl Ester | Hydrolysis (Saponification) | NaOH(aq), then H₃O⁺ | Carboxylic Acid |
Modifications of the Fluorinated Aromatic Ring through Substitution Reactions
The fluorinated aromatic ring of this compound is a versatile scaffold that can undergo various substitution reactions, allowing for the introduction of additional functional groups. These modifications can significantly alter the compound's chemical and physical properties. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the substituents already present on the benzene ring: the strongly activating, ortho-, para-directing amino group (-NH₂), the deactivating, ortho-, para-directing fluorine atom (-F), and the deactivating, meta-directing methyl ester group (-COOCH₃). The interplay of these directing effects determines the position of the incoming substituent. The two primary mechanisms for substitution on the aromatic ring are electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr).
Electrophilic Aromatic Substitution (SEAr)
In electrophilic aromatic substitution, the electron-rich aromatic ring acts as a nucleophile and attacks a strong electrophile, resulting in the replacement of a hydrogen atom. wikipedia.org The activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. In the case of this compound, the para position to the amino group is occupied by the fluorine atom. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group, which are C3 and C5. Steric hindrance from the adjacent methyl ester group at C2 may influence the relative rates of substitution at these two positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For instance, the nitration of aromatic amines often requires careful control of reaction conditions to prevent oxidation of the amino group. The nitration of p-fluoroaniline, a closely related compound, is typically carried out under anhydrous conditions using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. google.com This suggests that a similar approach could be applied to introduce a nitro group onto the aromatic ring of this compound.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring that is electron-deficient and possesses a good leaving group. nih.gov In this compound, the fluorine atom can serve as a leaving group. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. While the methyl ester group is electron-withdrawing, the amino group is electron-donating, which can complicate the reactivity in SNAr reactions.
Despite the presence of the activating amino group, the fluorine atom can be displaced by strong nucleophiles under specific conditions. Typical nucleophiles used in SNAr reactions include alkoxides, amines, and thiolates. For example, in the synthesis of related fluorinated benzofurans, nucleophilic substitution of a fluorine atom on a polyfluorinated benzonitrile derivative is a key step. masterorganicchemistry.com This indicates the feasibility of displacing the fluorine atom in this compound with various nucleophiles to introduce new functionalities at the C4 position.
Below is a table summarizing potential substitution reactions on the fluorinated aromatic ring of this compound, based on known reactions of similar compounds.
Interactive Data Table: Potential Aromatic Ring Substitutions
| Reaction Type | Reagents | Potential Product(s) | Position of Substitution |
| Electrophilic | |||
| Nitration | HNO₃, H₂SO₄ | Methyl 2-amino-4-fluoro-5-nitrobenzoate | C5 |
| Bromination | Br₂, FeBr₃ | Methyl 2-amino-5-bromo-4-fluorobenzoate | C5 |
| Chlorination | Cl₂, AlCl₃ | Methyl 2-amino-5-chloro-4-fluorobenzoate | C5 |
| Sulfonation | Fuming H₂SO₄ | Methyl 2-amino-4-fluoro-5-sulfobenzoate | C5 |
| Nucleophilic | |||
| Amination | R₂NH | Methyl 2-amino-4-(dialkylamino)benzoate | C4 |
| Alkoxylation | RO⁻Na⁺ | Methyl 2-amino-4-alkoxybenzoate | C4 |
| Thiolation | RS⁻Na⁺ | Methyl 2-amino-4-(alkylthio)benzoate | C4 |
Iii. Spectroscopic and Structural Characterization Techniques for Methyl 2 Amino 4 Fluorobenzoate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and the electronic environment of specific nuclei within the molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis of Aromatic and Aliphatic Protons
Proton (¹H) NMR spectroscopy of Methyl 2-amino-4-fluorobenzoate (B8507550) provides distinct signals corresponding to the different types of protons present in the molecule. The aliphatic methyl protons of the ester group typically appear as a sharp singlet, while the aromatic protons on the benzene (B151609) ring exhibit more complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom.
In a typical ¹H NMR spectrum recorded in a solvent like DMSO-d₆, the methyl protons (-OCH₃) are observed as a singlet at approximately 3.78 ppm. The amino group protons (-NH₂) often appear as a broad singlet around 6.90 ppm, with the chemical shift being sensitive to solvent and concentration. The three aromatic protons show distinct signals: a multiplet around 7.76 ppm (H-6), a multiplet around 6.52 ppm (H-5), and a multiplet around 6.35 ppm (H-3). nih.gov The coupling between these protons and the fluorine atom (¹⁹F) further complicates the spectrum, providing valuable structural information.
Carbon-13 (¹³C) NMR spectroscopy, while less sensitive than ¹H NMR, is crucial for determining the carbon framework of the molecule. Each unique carbon atom in Methyl 2-amino-4-fluorobenzoate gives a distinct signal. In derivatives of this compound, such as 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one, the carbon signals are well-resolved. rsc.org For the parent compound, the carbonyl carbon of the ester group is expected in the downfield region (around 167 ppm). The carbon atom attached to the fluorine (C-4) shows a large C-F coupling constant and a significant chemical shift, typically observed at a high field (around 165 ppm, with a doublet splitting). The carbon attached to the amino group (C-2) appears at a lower field (around 152 ppm). The remaining aromatic carbons and the methyl carbon resonate at their characteristic chemical shifts.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic H-6 | ~7.76 | Multiplet |
| ¹H | Amino (-NH₂) | ~6.90 | Broad Singlet |
| ¹H | Aromatic H-5 | ~6.52 | Multiplet |
| ¹H | Aromatic H-3 | ~6.35 | Multiplet |
| ¹H | Methyl (-OCH₃) | ~3.78 | Singlet |
| ¹³C | Carbonyl (C=O) | ~167 | Singlet |
| ¹³C | Aromatic (C-F) | ~165 | Doublet (due to C-F coupling) |
| ¹³C | Aromatic (C-NH₂) | ~152 | Singlet |
| ¹³C | Other Aromatic | 100-130 | Multiplets |
| ¹³C | Methyl (-OCH₃) | ~52 | Singlet |
Fluorine (¹⁹F) NMR for Probing the Electronic Environment of the Fluorine Atom
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. Since ¹⁹F is a 100% abundant nucleus with a spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and electronic changes. The chemical shift of the fluorine atom in this compound is highly sensitive to the electronic effects of the amino and ester substituents on the aromatic ring. While specific spectral data for the parent compound is not widely reported in foundational literature, analysis of related fluorinated aromatic compounds shows that the ¹⁹F chemical shift provides a clear indication of the electronic environment. rsc.orgnih.gov Any reaction or interaction involving the amino or ester groups would likely induce a noticeable change in the ¹⁹F chemical shift, making it a valuable tool for monitoring chemical transformations.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy Studies
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. For instance, studies on analogous compounds like methyl 2-amino-4-bromo-6-fluorobenzoate highlight key vibrational frequencies. nih.gov The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group gives rise to a strong, sharp absorption band around 1700-1720 cm⁻¹. The C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region, and various C-H and C-C stretching and bending vibrations from the aromatic ring appear in the fingerprint region (below 1600 cm⁻¹).
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (-CH₃) | C-H Stretch | 2850 - 3000 | Medium |
| Ester (C=O) | C=O Stretch | 1700 - 1720 | Strong |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium to Strong |
| Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium |
| Aromatic C-F | C-F Stretch | 1200 - 1300 | Strong |
Raman Spectroscopy Investigations
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be useful for identifying the aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, which often gives a strong signal. Studies on structurally similar compounds, such as methyl 2-amino-5-bromobenzoate, have utilized FT-Raman to confirm vibrational frequencies. nih.gov The C-C bonds of the benzene ring and the C-N bond would also be Raman active. The complementarity of FT-IR and Raman spectra provides a more complete vibrational analysis of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (molecular formula C₈H₈FNO₂, monoisotopic mass 169.05 Da), high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can confirm the elemental composition with high accuracy. rsc.orguni.lu Under ESI conditions, the compound is typically observed as the protonated molecule, [M+H]⁺, with an m/z of approximately 170.06. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be detected. uni.lu
Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment ion at m/z 138, or the loss of the entire carbomethoxy group (-COOCH₃) to yield an ion corresponding to the 4-fluoroaniline (B128567) radical cation at m/z 111. These characteristic fragments serve as a fingerprint for the molecule's structure.
| Ion/Fragment | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺ | C₈H₈FNO₂⁺ | 169.05 | Molecular Ion |
| [M+H]⁺ | C₈H₉FNO₂⁺ | 170.06 | Protonated Molecule |
| [M+Na]⁺ | C₈H₈FNNaO₂⁺ | 192.04 | Sodium Adduct |
| [M-OCH₃]⁺ | C₇H₅FNO⁺ | 138.03 | Loss of methoxy radical |
| [M-COOCH₃]⁺ | C₆H₅FN⁺ | 111.04 | Loss of carbomethoxy radical |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of a synthesized compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental formula.
For this compound (C₈H₈FNO₂), the theoretical monoisotopic mass is 169.05391 Da. uni.lu HRMS analysis of a sample would be expected to yield an experimental mass that corresponds closely to this theoretical value. The high degree of mass accuracy helps to distinguish the target compound from other molecules that might have the same nominal mass but different elemental formulas. In studies involving derivatives, HRMS is routinely used to confirm that a chemical transformation has occurred and to verify the structure of the resulting product. eurjchem.com
The technique can analyze various ionized forms of the molecule, known as adducts. The predicted masses for common adducts of this compound are essential for interpreting the resulting spectrum.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Formula | Adduct Type | Theoretical m/z |
|---|---|---|
| [C₈H₈FNO₂ + H]⁺ | [M+H]⁺ | 170.06119 |
| [C₈H₈FNO₂ + Na]⁺ | [M+Na]⁺ | 192.04313 |
| [C₈H₈FNO₂ - H]⁻ | [M-H]⁻ | 168.04663 |
Data sourced from PubChem. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hybrid technique is highly effective for determining the purity of this compound derivatives and for analyzing complex reaction mixtures. rsc.org
In a typical LC-MS analysis, the sample is injected into a high-performance liquid chromatography (HPLC) system, often equipped with a reverse-phase column (such as a C18 column). rsc.org A solvent gradient, commonly a mixture of water and an organic solvent like acetonitrile (B52724) with a small amount of acid (e.g., formic acid), is used to elute the components of the mixture at different times. rsc.org Each separated component then enters the mass spectrometer, which determines its mass-to-charge ratio.
This method allows for the quantification of the main product while also identifying and quantifying impurities, such as unreacted starting materials, byproducts, or isomers. The combination of retention time from the LC and the mass spectrum from the MS provides a high degree of confidence in peak identification. researchgate.net
Table 2: Illustrative LC-MS Data for a Hypothetical Purity Analysis of a this compound Derivative
| Peak No. | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Purity (%) |
|---|---|---|---|---|
| 1 | 2.5 | 156.03 | 2-Amino-4-fluorobenzoic acid (starting material) | 1.5 |
| 2 | 5.8 | 170.06 | This compound (product) | 98.2 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. It is the gold standard for determining molecular structure, conformation, and intermolecular interactions in the solid state.
Single-Crystal X-ray Diffraction (SC-XRD) involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to construct a detailed three-dimensional model of the electron density of the molecule, from which atomic positions can be determined with high precision.
Table 3: Example Crystallographic Data for a Fluorobenzoic Acid Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.7869(14) |
| b (Å) | 4.0326(5) |
| c (Å) | 27.625(3) |
| β (°) | 92.731(10) |
| Volume (ų) | 1311.6(3) |
| Z (molecules/unit cell) | 4 |
Data from a study on a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid. eurjchem.com
Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern of intensity versus diffraction angle (2θ) acts as a unique "fingerprint" for a specific crystalline phase.
PXRD is instrumental in identifying the crystalline form of a synthesized compound by comparing its diffraction pattern to known standards or patterns calculated from single-crystal data. It is also used to assess sample purity, detect different polymorphic forms, and monitor phase transitions. In the characterization of N-acylhydrazone derivatives, a related class of compounds, PXRD was successfully employed to confirm the crystal structure of the bulk material. researchgate.net The analysis provided unit cell dimensions and confirmed the space group, ensuring the material synthesized on a large scale was identical to the one characterized by single-crystal methods. researchgate.net
Table 4: Example of Powder X-ray Diffraction Data for a Crystalline Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 38.971(6) |
| b (Å) | 4.8314(6) |
| c (Å) | 18.843(2) |
| β (°) | 109.964(4) |
| Volume (ų) | 3334.6(8) |
Data from a study on a 3-amino-4-methylthiophene-2-acylcarbohydrazone derivative. researchgate.net
Iv. Computational and Theoretical Chemistry Studies on Methyl 2 Amino 4 Fluorobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, energy, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. google.com For Methyl 2-amino-4-fluorobenzoate (B8507550), DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional structure. mdpi.comnih.gov This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the lowest energy state of the molecule.
A study on the related compound, methyl 4-aminobenzoate, utilized DFT calculations to determine its ground state optimized structure. researchgate.net Similar calculations on Methyl 2-amino-4-fluorobenzoate would provide precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties.
Optimized Geometric Parameters (Hypothetical Data) This table illustrates the type of data that would be generated from DFT calculations. The values are hypothetical and for illustrative purposes only.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-F | ~1.35 Å |
| C-N | ~1.38 Å | |
| C=O | ~1.22 Å | |
| C-O | ~1.35 Å | |
| Bond Angle | C-C-F | ~119° |
| C-C-N | ~121° | |
| O=C-O | ~124° | |
| Dihedral Angle | C-C-C=O | ~180° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (or band gap). A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. malayajournal.org For this compound, the analysis would reveal the distribution of these orbitals across the molecule. Typically, in such aromatic compounds, the HOMO is located on the electron-rich amino group and the benzene (B151609) ring, while the LUMO is distributed over the electron-withdrawing ester group and the aromatic ring.
Frontier Molecular Orbital Energies (Hypothetical Data) This table illustrates the type of data that would be generated from FMO analysis. The values are hypothetical and for illustrative purposes only.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green areas denote neutral potential.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group and the fluorine atom, making them sites for electrophilic interaction. The hydrogen atoms of the amino group would exhibit a positive potential, indicating them as sites for nucleophilic interaction.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time.
Conformational Analysis and Molecular Dynamics Studies
Conformational analysis of this compound would involve studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is particularly relevant for the orientation of the amino and methyl ester groups relative to the benzene ring. While a study on methyl 2-fluorobenzoate (B1215865) used lanthanide-induced shift (LIS) techniques for conformational analysis, molecular dynamics (MD) simulations are a powerful computational tool for this purpose. scilit.com
MD simulations would track the movements of the atoms in the molecule over a period of time, providing information about its flexibility, conformational stability, and interactions with its environment (e.g., a solvent). nih.gov Such studies are crucial for understanding how the molecule might behave in a biological system or in solution.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Metabolism Relationships (QSMR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or metabolic fate, respectively. nih.govmdpi.com These models are often developed using statistical methods like multiple linear regression. nih.gov
For a series of compounds including this compound, a QSAR study could be conducted to predict its potential biological activity (e.g., as an enzyme inhibitor or a receptor ligand) based on various molecular descriptors. These descriptors can include electronic properties (like HOMO-LUMO energies), steric parameters, and hydrophobicity. Similarly, a QSMR study could predict its metabolic stability and potential metabolites. While QSAR studies have been performed on aminobenzimidazole derivatives and other compounds, no specific study on this compound was found. nih.govmdpi.com
In Silico Approaches for Biological Activity Prediction and Mechanistic Insights
Computational approaches are instrumental in predicting how a molecule might interact with biological systems. For this compound, while comprehensive computational studies on the compound itself are not extensively documented in public literature, it serves as a valuable scaffold and starting material for the development of more complex molecules that have been subjected to rigorous computational analysis. uni-saarland.denih.gov These studies on its derivatives highlight the utility of in silico techniques in exploring potential therapeutic applications.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in structure-based drug design for predicting binding affinity and understanding the molecular interactions that stabilize the ligand-receptor complex.
While specific docking studies targeting this compound are not widely published, its chemical structure is a key component in the design of inhibitors for various protein targets. For instance, it has been used as a starting material in the synthesis of novel inhibitors of Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a target in tumor immunotherapy. nih.gov In such studies, derivatives are designed and then computationally docked into the active site of the target protein to assess their potential as inhibitors. The docking process helps identify crucial interactions, such as hydrogen bonds, hydrophobic contacts, and, in the case of metalloenzymes like ENPP1, chelation with catalytic metal ions. nih.gov
The general process involves using a high-resolution crystal structure of the target protein and computational algorithms, such as CDOCKER, to place the ligand into the binding site in various conformations. nih.gov Each conformation is scored based on an energy function, with lower scores typically indicating more favorable binding. The results guide the selection of the most promising compounds for synthesis and biological evaluation. nih.gov This strategy has been applied to derivatives of this scaffold in research areas including anticancer agents and therapeutics targeting bacterial quorum sensing. uni-saarland.degoogle.com
Table 1: Illustrative Example of Molecular Docking Results for a Hypothetical Derivative of this compound
This table represents the type of data generated in a molecular docking study, based on the analysis of derivatives in published research. nih.gov
| Ligand (Derivative) | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Quinazolinone Derivative | ENPP1 | -9.5 | Thr256, Zn²⁺, Asp359 | Hydrogen Bond, Metal Chelation, Pi-Cation |
| Sulfonamide Derivative | PqsD | -8.2 | Cys112, Gly146, Leu189 | Hydrogen Bond, Hydrophobic Interaction |
| Imidazolone Derivative | ENPP1 | -9.1 | Thr256, His498, Zn²⁺ | Hydrogen Bond, Metal Chelation |
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining the viability of a compound as a drug candidate. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify potential liabilities and guide molecular optimization.
For this compound, several physicochemical properties relevant to its ADME profile have been computationally predicted. These parameters are foundational for more complex ADME predictions.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in ADME |
| Heavy Atom Count | 12 | Relates to molecular size and complexity. |
| Number of Rotatable Bonds | 2 | Influences conformational flexibility and oral bioavailability. |
| H-bond Acceptors | 3 | Affects solubility and binding to biological targets. |
| H-bond Donors | 1 | Affects solubility and binding to biological targets. |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | Correlates with passive molecular transport through membranes and the blood-brain barrier. |
Data sourced from computational chemistry predictions. ambeed.com
These basic properties feed into more sophisticated models that predict the compound's behavior in the body. For example, the Topological Polar Surface Area (TPSA) is a key descriptor used to forecast cell permeability. A TPSA value under 140 Ų is often considered favorable for good oral bioavailability, while a value below 90 Ų is typically required for penetration of the blood-brain barrier (BBB).
While a full in silico ADME profile for this compound is not available in the literature, studies on similar small molecules in drug discovery programs routinely evaluate a standard set of properties. nih.gov These predictions help to build a comprehensive picture of a compound's likely pharmacokinetics. Such analyses would typically assess parameters like human intestinal absorption (HIA), permeability through Caco-2 cell monolayers (an in vitro model of the human gut wall), plasma protein binding, and potential for CNS penetration. nih.gov
Computational models can also predict potential metabolic pathways by identifying sites on the molecule that are most susceptible to modification by metabolic enzymes, such as the cytochrome P450 family. For this compound, likely metabolic routes would include hydrolysis of the methyl ester group to form the corresponding carboxylic acid and potential oxidation on the aromatic ring.
Table 3: Typical In Silico ADME Profile Generated for a Drug Discovery Candidate
This table illustrates the type of comprehensive ADME data that would be computationally predicted for a compound like this compound during a drug development campaign.
| ADME Parameter | Predicted Outcome | Implication for Drug Viability |
| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good passive diffusion across the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeability | Low | The compound is unlikely to cross into the central nervous system in significant amounts. |
| Plasma Protein Binding (PPB) | High | The free fraction of the drug available to exert its effect may be limited. |
| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| Metabolic Lability | Ester group susceptible to hydrolysis | The compound may have a short half-life due to rapid metabolism. |
Vi. Emerging Research Frontiers and Future Perspectives for Methyl 2 Amino 4 Fluorobenzoate
Development of Novel Synthetic Pathways for Accessing Complex Derivatives
The chemical scaffold of methyl 2-amino-4-fluorobenzoate (B8507550) is a gateway to a multitude of complex heterocyclic systems, which are privileged structures in medicinal chemistry. Current research is focused on developing innovative and efficient synthetic routes to access these derivatives, moving beyond traditional methods.
One of the most promising areas is the synthesis of quinazolines and quinazolinones . These heterocycles are known for their broad spectrum of biological activities. The classical approach to synthesizing quinazolin-4(3H)-ones involves the reaction of 2-aminobenzoic acid derivatives with acetic anhydride (B1165640) to form a benzoxazinone, which is then condensed with a nitrogen nucleophile. researchgate.net Modern methodologies, however, are exploring more direct and greener routes. For instance, microwave-assisted synthesis has been employed for the efficient tandem creation of 3-amino-2-methyl-quinazolin-4(3H)-ones from their corresponding benzoxazinones and hydrazine (B178648) monohydrate. mdpi.com Another innovative approach involves the iodine-catalyzed aerobic oxidative synthesis of quinazolines from 2-aminobenzophenones and N-methylamines, where the amine serves as a carbon source. nih.gov Given that methyl 2-amino-4-fluorobenzoate is a derivative of 2-aminobenzoic acid, these advanced synthetic strategies are directly applicable for the creation of novel fluorinated quinazolines.
Another important class of derivatives being explored are benzodiazepines . These compounds are widely recognized for their therapeutic applications. A facile and efficient synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov While this specific example starts with a different precursor, the underlying principles of intramolecular cyclization can be adapted for derivatives of this compound to construct fluorinated benzodiazepine (B76468) scaffolds. The synthesis of 1,4-benzodiazepine-2,5-diones, for example, has been achieved through solid-phase synthesis, highlighting the adaptability of these methods for creating libraries of complex molecules. nih.gov
The development of these novel pathways is often aimed at improving reaction efficiency, reducing the number of synthetic steps, and employing more environmentally friendly conditions. The table below summarizes some of the emerging synthetic routes for classes of compounds that can be derived from this compound.
| Derivative Class | Synthetic Approach | Key Features | Potential Application of this compound |
| Quinazolines | Microwave-assisted tandem reaction | Green, efficient, rapid | Direct synthesis of fluorinated quinazolinones. |
| Quinazolines | Iodine-catalyzed aerobic oxidation | Metal-free, use of simple building blocks | Access to diverse 2-substituted fluorinated quinazolines. |
| Benzodiazepines | Copper-catalyzed intramolecular coupling | Mild conditions, high efficiency | Construction of fluorinated 1,4-benzodiazepine core structures. |
| Benzodiazepines | Solid-phase synthesis | High-throughput screening, library generation | Rapid synthesis of diverse fluorinated benzodiazepine-2,5-diones. |
Advanced Catalytic Systems for Enhanced Efficiency and Sustainability in Production
The efficient and sustainable production of this compound and its precursors is crucial for its widespread application. Research in this area is focused on the development of advanced catalytic systems that offer high yields, selectivity, and improved environmental profiles.
Palladium-catalyzed reactions are at the forefront of these efforts. For instance, a convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate for the anti-cancer drug Enzalutamide, utilizes a Pd/C catalyst for the hydrogenation of the corresponding nitro compound in excellent yield. researchgate.net This highlights the effectiveness of palladium catalysis in the final step of similar amine syntheses. A Japanese patent describes the production of 2-amino-4-fluorobenzoic acid through the catalytic reduction of a 4-fluoro-2-nitrohalogenobenzoic acid intermediate using a palladium-supported activated carbon catalyst. google.com These methods are directly relevant to the large-scale, sustainable production of this compound.
Beyond palladium, other transition metals are being explored. A cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles has been shown to produce quinolines and quinazolines, respectively, under mild conditions. organic-chemistry.org This offers a more environmentally benign approach to these important heterocycles. The development of photocatalytic systems also represents a significant step towards sustainability. A visible-light-induced, transition-metal-free method for the oxidative cleavage of C-CN, C-C(OH), and C-N bonds has been developed to access carboxylic acids and aldehydes, showcasing the potential of light-driven reactions in organic synthesis. researchgate.net Furthermore, photoinduced methods for the difluoroalkylation of anilines are being developed, which are operationally simple and practical. acs.org
The quest for greener synthesis extends to the choice of reagents and solvents. The use of SF6, a potent greenhouse gas, as a deoxyfluorination reagent is being investigated as a more sustainable alternative to traditional reagents like DAST. acs.org The table below showcases some of the advanced catalytic systems being developed.
| Catalytic System | Reaction Type | Advantages | Relevance to this compound |
| Palladium on Carbon (Pd/C) | Hydrogenation | High yield, clean reaction | Final step in the synthesis of the amino group. |
| Cobalt Acetate | Dehydrogenative Cyclization | Environmentally benign, mild conditions | Synthesis of quinazoline (B50416) derivatives. |
| Visible-light Photocatalysis | Oxidative Cleavage/Alkylation | Transition-metal-free, sustainable | Greener synthesis of precursors and derivatives. |
| SF6-derived reagents | Deoxyfluorination | Valorization of a greenhouse gas | Sustainable fluorination strategies. |
In-depth Mechanistic Organic Chemistry Studies on Fluorine-Containing Aromatic Systems
A deep understanding of the reaction mechanisms governing the chemistry of fluorine-containing aromatic systems is essential for the rational design of new synthetic methods and for predicting the properties of novel compounds. The electronic properties of fluorine—its high electronegativity and the ability of its lone pairs to participate in resonance—profoundly influence the reactivity of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for the functionalization of fluorinated aromatic compounds. Recent studies have revealed that the mechanism of SNAr reactions is more complex than previously thought, often existing on a continuum between a stepwise and a concerted process. nih.govnih.gov Kinetic isotope effect studies have shown that many SNAr reactions are, in fact, concerted. nih.gov The feasibility of different reaction pathways is highly dependent on the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. researchgate.net For difluorobenzene derivatives, the position of the fluorine atoms significantly impacts the regioselectivity of the substitution. Computational studies using density functional theory (DFT) have become invaluable tools for elucidating these complex reaction mechanisms. rsc.org
Computational studies are also shedding light on the fundamental interactions of fluorine in molecular systems. These studies help to understand how fluorine substitution affects the electronic structure, acidity/basicity, and conformational preferences of molecules. nih.govacs.org For example, DFT calculations on the interaction of flutamide, an anticancer drug, with nucleobases have provided insights into the thermodynamics and reactivity of such systems. nih.gov This knowledge is crucial for predicting the biological activity of new drug candidates derived from this compound.
The table below highlights key areas of mechanistic investigation for fluorine-containing aromatic systems.
| Mechanistic Aspect | Investigative Tools | Key Findings | Implication for this compound |
| Nucleophilic Aromatic Substitution (SNAr) | Kinetic Isotope Effects, DFT | Existence of a mechanistic continuum (stepwise vs. concerted). | Rational design of functionalization reactions. |
| Influence of Fluorine on Reactivity | DFT, Spectroscopic Analysis | Modulation of electronic properties, acidity, and basicity. | Prediction of reactivity and properties of derivatives. |
| Drug-Target Interactions | Computational Modeling | Understanding of binding modes and affinities. | Design of more potent and selective bioactive molecules. |
Structure-Based Drug Design and Target Validation for Bioactive this compound Derivatives
This compound is an attractive starting point for the development of new therapeutic agents due to the favorable properties conferred by the fluorine atom. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. benthamscience.comresearchgate.netresearchgate.net
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, enabling the optimization of lead compounds by systematically modifying their chemical structure. organic-chemistry.org For derivatives of this compound, SAR studies would focus on how modifications to the amino and ester groups, as well as further substitution on the aromatic ring, affect biological activity. The introduction of fluorine is known to influence the hydrophobic interactions between a drug molecule and its receptor, which can lead to increased activity. benthamscience.com
A significant area of interest is the development of kinase inhibitors , as kinases are crucial targets in cancer therapy. The 4-aminoquinazoline scaffold, readily accessible from this compound, is a well-established pharmacophore for kinase inhibitors. nih.gov Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on this scaffold. The discovery of novel 2-amino-4-methylquinazoline derivatives as potent PI3K inhibitors for cancer treatment underscores the continued importance of this chemical class. nih.gov
Computational drug design plays a vital role in modern drug discovery. nih.gov Molecular docking and molecular dynamics simulations can predict how a ligand will bind to its target protein, providing insights that can guide the design of more potent and selective inhibitors. For fluorinated compounds, computational methods are particularly important for understanding the complex interplay of steric and electronic effects that govern binding affinity. nih.govacs.org
The table below summarizes the key aspects of drug design and target validation for derivatives of this compound.
| Drug Design Aspect | Methodology | Objective | Example Application |
| Structure-Activity Relationship (SAR) | Chemical Synthesis and Biological Testing | Optimize potency and selectivity. | Development of novel kinase inhibitors. |
| Scaffold Hopping | Chemical Synthesis | Discover new chemical classes with similar activity. | Identification of new PI3K inhibitors. nih.gov |
| Computational Modeling | Molecular Docking, MD Simulations | Predict binding modes and affinities. | Design of inhibitors for SARS-CoV-2 proteins. nih.gov |
| Target Validation | In vitro and in vivo assays | Confirm the biological target of a compound. | Evaluation of antitumor efficacy in xenograft models. nih.gov |
Integration of this compound in Chemical Biology and Proteomics Research
The unique properties of fluorine make it an invaluable tool in chemical biology and proteomics. The incorporation of fluorine-containing building blocks, such as derivatives of this compound, into biological systems can provide powerful probes for studying complex biological processes.
Fluorinated amino acids are of particular interest. researchgate.netprinceton.edu They can be incorporated into peptides and proteins, where the fluorine atom serves as a sensitive reporter for 19F NMR spectroscopy . ucla.edunih.gov Due to the absence of fluorine in most biological systems, 19F NMR provides a background-free window to study protein structure, dynamics, and interactions. ucla.edu Furthermore, the introduction of the radioactive isotope 18F allows for the use of these amino acids as tracers in Positron Emission Tomography (PET) imaging, a powerful technique for in vivo studies. nih.govnih.gov
Derivatives of this compound can also be used to create chemical probes for proteomics research. nih.gov For example, photoaffinity probes , which contain a photo-reactive group, can be used to identify the protein targets of small molecules. nih.govnih.govenamine.net Upon photoactivation, the probe forms a covalent bond with its binding partner, allowing for its identification by mass spectrometry. The fluorinated aromatic core of this compound can serve as the recognition element of such probes.
The development of activity-based protein profiling (ABPP) has revolutionized the study of enzyme function in complex biological systems. acs.org This chemical proteomic strategy uses probes that react with the active site of enzymes, allowing for the global assessment of their activity. Fluorinated compounds can be designed as selective probes for specific enzyme classes.
The table below outlines the applications of this compound derivatives in chemical biology and proteomics.
| Application Area | Technique | Function of Fluorinated Moiety | Research Goal |
| Protein Structure and Dynamics | 19F NMR Spectroscopy | Spectroscopic reporter | Study protein folding, conformation, and interactions. |
| In Vivo Imaging | Positron Emission Tomography (PET) | Radioactive tracer (18F) | Visualize biological processes and diagnose diseases. |
| Target Identification | Photoaffinity Labeling | Recognition element and photo-crosslinker | Identify the protein targets of bioactive compounds. |
| Enzyme Profiling | Activity-Based Protein Profiling (ABPP) | Selective warhead for active sites | Profile enzyme activity on a proteome-wide scale. |
Q & A
Q. What are the common synthetic routes for Methyl 2-amino-4-fluorobenzoate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of 2-amino-4-fluorobenzoic acid with methanol under acidic catalysis (e.g., concentrated sulfuric acid) . Alternative methods include direct fluorination of precursor esters using fluorinating agents like Selectfluor, though this may require careful control of stoichiometry and temperature to avoid over-fluorination. Reaction conditions such as solvent polarity (e.g., acetic acid for improved solubility), temperature (60–80°C for optimal esterification), and catalyst loading significantly impact yield and purity. For example, excess methanol drives esterification to completion, while prolonged heating may degrade the amino group. Post-synthesis, purification via silica gel chromatography (using ethyl acetate/petroleum ether gradients) or recrystallization is critical to achieve >97% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 6.5–7.5 ppm (aromatic protons), δ 3.8–3.9 ppm (methoxy group), and δ 5.5–6.0 ppm (amino proton, broad singlet) confirm the structure .
- ¹³C NMR : Peaks at ~168 ppm (ester carbonyl) and ~155 ppm (fluorine-substituted aromatic carbon) are diagnostic.
- FT-IR : Stretching bands at ~3300 cm⁻¹ (N–H), ~1700 cm⁻¹ (C=O ester), and 1250–1150 cm⁻¹ (C–F) validate functional groups.
- Mass Spectrometry : The molecular ion peak at m/z 169.15 (C₈H₈FNO₂⁺) and fragmentation patterns (e.g., loss of –OCH₃) aid in structural confirmation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound derivatives?
By-product formation (e.g., di-esterified products or deaminated analogs) can be mitigated through:
- Catalyst Screening : Substituting sulfuric acid with milder catalysts (e.g., p-toluenesulfonic acid) reduces side reactions like amino group oxidation.
- Solvent Engineering : Using polar aprotic solvents (e.g., DMF) enhances reagent solubility while minimizing hydrolysis of the ester group.
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing localized over-fluorination or ester degradation .
- In Situ Monitoring : Techniques like HPLC or inline FT-IR enable real-time tracking of reaction progress, allowing rapid adjustment of parameters (e.g., pH, temperature) .
Q. In studies reporting conflicting biological activities of this compound analogs, what methodological factors should be scrutinized to resolve discrepancies?
Discrepancies in biological data (e.g., antimicrobial potency variations) often arise from:
- Structural Isomerism : Positional isomers (e.g., 4-fluoro vs. 5-fluoro substitution) or steric effects from substituents (e.g., chloro vs. bromo groups) drastically alter bioactivity .
- Assay Conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) can skew results. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are essential .
- Purity Thresholds : Impurities ≥2% (e.g., unreacted starting materials) may exhibit off-target effects. LC-MS purity verification is recommended prior to biological assays .
Q. How can computational modeling guide the design of this compound-based drug candidates?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., bacterial enzymes). The fluorine atom’s electronegativity enhances hydrogen-bonding interactions, which can be optimized in silico .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent patterns (e.g., electron-withdrawing groups at the 4-position) with biological activity, enabling rational design of derivatives .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
